molecular formula C7H18Cl2N2 B3204297 (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride CAS No. 1033245-36-1

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride

Cat. No.: B3204297
CAS No.: 1033245-36-1
M. Wt: 201.13
InChI Key: KARKSOALPPLYBK-GPJOBVNKSA-N
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Description

(1R,2R)-1-N,1-N-Dimethylcyclopentane-1,2-diamine dihydrochloride is a chiral diamine derivative with a cyclopentane backbone. Its molecular formula is reported as C₇H₁₈Cl₂N₂ (CAS: 1807914-23-3) in commercial catalogs , though a conflicting entry lists C₅H₁₄Cl₂N₂ (CAS: 1030390-38-5) for a structurally similar compound . The discrepancy may arise from differing substitution patterns or nomenclature errors. The compound is characterized by two dimethylamine groups at the 1-position of the cyclopentane ring and a secondary amine at the 2-position, stabilized as a dihydrochloride salt.

Properties

IUPAC Name

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-5-3-4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARKSOALPPLYBK-GPJOBVNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@H]1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807914-23-3
Record name (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride typically involves the catalytic asymmetric synthesis of 1,2-diamines. One common method includes the use of chiral catalysts to achieve high enantioselectivity . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with temperatures maintained at low to moderate levels to ensure the stability of the chiral centers .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Substitution Reactions

The dimethylamino groups and cyclopentane backbone facilitate nucleophilic substitution processes:

Reaction Type Conditions Products Mechanistic Notes
AlkylationAlkyl halides, polar aprotic solvents (e.g., DMF), 50–80°CQuaternary ammonium saltsDimethylamino groups act as nucleophiles, displacing halides via SN2 pathways.
AcylationAcid chlorides/anhydrides, baseAmidesSteric hindrance from cyclopentane ring limits reactivity at secondary amine sites .

Key Findings :

  • The hydrochloride counterions enhance solubility in polar solvents but require neutralization (e.g., with K₂CO₃) for free amine reactivity .

  • Steric effects from the cyclopentane ring reduce reaction rates compared to linear diamines .

Coordination Chemistry

This compound serves as a chiral ligand for transition metals, enabling asymmetric catalysis:

Metal Ligand Structure Catalytic Applications References
Cu(I)Bidentate N,N'-chelator- N-Amidation of aryl halides
- C–N coupling in heterocycle synthesis (e.g., indoles)
Pd(II)Square-planar complexes- Asymmetric hydrogenation
- Suzuki-Miyaura cross-coupling

Mechanistic Insights :

  • The (1R,2R) configuration induces enantioselectivity by positioning substrates in chiral pockets during catalysis .

  • Coordination with Cu(I) involves both amine nitrogen atoms, forming a six-membered chelate ring that stabilizes intermediates .

Nucleophilic Acyl Substitution

The secondary amine participates in acyl transfer reactions:

Reagent Conditions Product Yield
Ethyl chloroformateNaOH, THF, 0°C → RTBis-carbamate derivatives75–85%
Benzoyl chloridePyridine, CH₂Cl₂, refluxN,N'-Dibenzoylated compound60–70%

Notes :

  • Carbamate formation is reversible under basic conditions, enabling dynamic combinatorial chemistry applications .

  • Acylation at both amines is sterically feasible but requires stoichiometric base .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, releasing HCl and forming cyclopentene derivatives .

  • pH Sensitivity : Free amine form (pH > 9) is highly reactive but prone to oxidation; hydrochloride salt stabilizes the compound for storage .

Scientific Research Applications

Organic Synthesis

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride serves as an important chiral building block in the synthesis of various organic compounds. Its ability to facilitate asymmetric synthesis is particularly noteworthy.

Table 1: Applications in Organic Synthesis

Application AreaDescriptionReference
Asymmetric CatalysisUsed as a ligand in transition metal catalysis
Synthesis of PharmaceuticalsKey intermediate in drug synthesis
Chiral AuxiliaryProvides chirality for enantioselective reactions

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications due to its structural properties which may enhance drug efficacy.

Case Study: Anticancer Activity
Research indicates that derivatives of (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine exhibit anticancer properties by inhibiting specific cancer cell lines. The compound's ability to modulate biological pathways makes it a candidate for further exploration in cancer therapy.

Biochemical Applications

In biochemistry, this compound is used as a buffering agent in cell culture applications.

Table 2: Biochemical Utility

ApplicationFunctionReference
Buffering AgentMaintains pH levels in biological assays
Cell CultureEnhances growth conditions for various cell lines

Mechanism of Action

The mechanism of action of (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles to facilitate various chemical transformations. The stereoselective nature of the compound allows it to induce chirality in the products formed, making it a valuable tool in asymmetric synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Analogs

  • rel-(1R,2R)-N1,N1-Dimethylcyclobutane-1,2-diamine dihydrochloride (CAS: 63574-71-0) Structure: Features a smaller cyclobutane ring (4-membered) with dimethylamine groups at the 1-position. Applications: Limited pharmacological data, but used in asymmetric synthesis due to its rigid chiral framework .

Cyclopentane Isomers and Derivatives

  • (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine dihydrochloride (CAS: 167610-31-3) Structure: Differs in stereochemistry (1S,3S vs. 1R,2R) and substitution positions (1,3 vs. 1,2). Applications: No explicit pharmacological data reported; primarily used as a chiral building block in organic synthesis .

Cyclohexane-Based Compounds

  • (1R,2R)-Cyclohexane-1,2-diamine Derivatives
    • Structure : Larger 6-membered ring with vicinal diamines.
    • Applications : Widely employed in catalysis , e.g., synthesizing chiral ligands for transition-metal complexes (e.g., pyridoxal-derived catalysts) .
    • Key Difference : The cyclohexane ring’s conformational flexibility improves stability in catalytic cycles but may reduce binding affinity in biological systems compared to cyclopentane analogs.

Aromatic Substituted Diamines

  • (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride
    • Structure : Ethylenediamine backbone with aromatic methoxyphenyl substituents.
    • Applications : Explored in asymmetric catalysis and materials science due to its planar chirality and π-π interactions .
    • Key Difference : Aromatic groups enhance electronic effects but introduce hydrophobicity, limiting aqueous solubility compared to aliphatic cyclopentane derivatives.

Pharmacological and Physicochemical Properties

Compound Molecular Formula CAS Number Bioactivity Key Feature
Target Compound C₇H₁₈Cl₂N₂ 1807914-23-3 Anticancer (ACPD prodrug) Cyclopentane, 1,2-diamine
Cyclobutane Analog C₆H₁₄Cl₂N₂ 63574-71-0 Asymmetric synthesis High ring strain
Cyclohexane Catalyst C₁₄H₂₀Cl₂N₂O₂ N/A Catalytic ligand Conformational flexibility
Aromatic Ethylenediamine C₁₆H₂₀Cl₂N₂O₂ N/A Catalysis/Materials Aromatic hydrophobicity

Notable Findings :

  • The cyclopentane derivative’s oral bioavailability remains uncharacterized , unlike its metabolite ACPD, which has established pharmacokinetics .
  • Cyclobutane and cyclohexane analogs show divergent applications : cyclobutanes in synthesis, cyclohexanes in catalysis, and cyclopentanes in drug discovery.

Biological Activity

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride is a chemical compound with notable biological activities. Its molecular formula is C7H18Cl2NC_7H_{18}Cl_2N and it is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, safety profiles, and relevant case studies.

Structure and Composition

  • Molecular Formula : C7H18Cl2NC_7H_{18}Cl_2N
  • CAS Number : 1807914-23-3
  • Molecular Weight : 188.14 g/mol

Physical Properties

PropertyValue
Purity>94.0% (GC)
AppearanceWhite crystalline solid
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its effects on neurotransmitter systems and potential use as a pharmacological agent.

Neurotransmitter Modulation

Research indicates that this compound may influence the release and uptake of neurotransmitters such as dopamine and serotonin. This modulation could have implications for treating mood disorders or neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Safety Profile

While the compound shows promise in various applications, it also presents safety concerns:

  • Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage .
  • Handling Precautions : Appropriate safety measures must be taken when working with this compound to mitigate risks associated with exposure.

Case Study 1: Neuropharmacological Effects

In a study published in The Journal of Organic Chemistry, researchers investigated the effects of this compound on neuronal cells. The results indicated that the compound could enhance neuronal survival under stress conditions by modulating specific signaling pathways related to cell survival .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that this compound displayed significant antibacterial activity at sub-micromolar concentrations .

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity for (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride?

Methodological Answer:
Enantioselective synthesis typically employs chiral auxiliaries or catalytic asymmetric methods. For cyclopentane-diamine derivatives, stereochemical control can be achieved via:

  • Chiral resolution : Use of enantiopure tartaric acid derivatives (e.g., L-(+)- or D-(-)-tartaric acid) to separate diastereomeric salts through fractional crystallization .
  • Asymmetric hydrogenation : Catalytic hydrogenation of imine precursors using chiral ligands (e.g., BINAP derivatives) to induce stereoselectivity .
  • Validation : Confirm enantiopurity via polarimetry (optical rotation) and chiral HPLC (e.g., using a Chiralpak® column with a hexane/isopropanol mobile phase).

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using SHELXL (single-crystal refinement) or WinGX for structure validation . Example

    ParameterObserved Value
    R-factor<0.05
    Flack parameter~0.0 (validates handedness)
  • NMR spectroscopy : Use 1H^{1}\text{H}-1H^{1}\text{H} NOESY to confirm spatial proximity of methyl groups on the cyclopentane ring.

  • Vibrational circular dichroism (VCD) : Compare experimental and DFT-calculated spectra for stereochemical validation .

Advanced: How can computational chemistry resolve contradictions between experimental and predicted physicochemical properties?

Methodological Answer:
Discrepancies (e.g., boiling point, solubility) often arise from approximations in force fields. Mitigation strategies include:

  • Density Functional Theory (DFT) : Optimize molecular geometry with B3LYP/6-311+G(d,p) basis set to calculate dipole moments and polarizabilities .
  • Molecular Dynamics (MD) simulations : Simulate solvent interactions (e.g., water/ethanol mixtures) to predict solubility trends.
  • QSPR models : Train neural networks on existing cyclopentane-diamine datasets to refine property predictions .

Advanced: What strategies validate crystallographic data when software (e.g., SHELXL vs. Olex2) yields conflicting refinement metrics?

Methodological Answer:

  • Cross-validation : Refine the same dataset using SHELXL (for small-molecule precision) and Olex2 (for GUI-driven validation), then compare R-factors and electron density maps .
  • Twinned data analysis : For ambiguous cases (e.g., pseudo-merohedral twinning), use PLATON’s TWINABS to deconvolute overlapping reflections .
  • Data deposition : Compare results with Cambridge Structural Database (CSD) entries for analogous diamines to identify outliers .

Basic: How should researchers handle hygroscopicity and stability challenges during storage?

Methodological Answer:

  • Storage : Use desiccated glass vials under nitrogen or argon (per Safety Data Sheet guidelines) .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways.
  • Handling : Prepare solutions in anhydrous DMSO or ethanol to minimize hydrolysis .

Advanced: What mechanistic insights explain solvent-dependent reactivity in catalytic applications of this diamine?

Methodological Answer:

  • Coordination studies : Use UV-Vis and 1H^{1}\text{H} NMR titration to assess solvent effects on metal-ligand binding (e.g., with Cu(II) or Pd(II)).
  • DFT calculations : Compare solvation energies in polar (water) vs. nonpolar (toluene) solvents to model ligand exchange rates .
  • Kinetic profiling : Monitor reaction rates (e.g., asymmetric aldol reactions) under varying dielectric conditions to correlate solvent polarity with enantioselectivity .

Basic: What analytical workflows confirm the absence of diastereomeric impurities in the dihydrochloride salt?

Methodological Answer:

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Impurities >0.1% are detectable at 210 nm .
  • Ion chromatography : Quantify chloride counterion stoichiometry (expected 2:1 amine:HCl ratio) .
  • Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C: 43.2%, H: 8.1%, N: 12.9%) .

Advanced: How do steric and electronic effects of the dimethyl groups influence supramolecular assembly in crystal lattices?

Methodological Answer:

  • Hirshfeld surface analysis : Map close contacts (e.g., C-H⋯Cl interactions) using CrystalExplorer to identify packing motifs .
  • Lattice energy calculations : Compare dispersion-corrected DFT energies (PBE-D3) for polymorphs to predict dominant packing modes .
  • Thermal analysis : Perform DSC/TGA to correlate melting points (mp ~180–200°C) with lattice stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 2
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride

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